2-(4-Ethylphenyl)-6-fluorobenzoic acid
Description
2-(4-Ethylphenyl)-6-fluorobenzoic acid is a fluorinated benzoic acid derivative characterized by a 4-ethylphenyl substituent at position 2 and a fluorine atom at position 6 on the benzene ring.
Properties
IUPAC Name |
2-(4-ethylphenyl)-6-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-2-10-6-8-11(9-7-10)12-4-3-5-13(16)14(12)15(17)18/h3-9H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRSASAXFQKTCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688979 | |
| Record name | 4'-Ethyl-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261947-20-9 | |
| Record name | 4'-Ethyl-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
Procedure :
-
Preparation of 6-Fluoro-2-bromobenzoic Acid :
-
Coupling with 4-Ethylphenylboronic Acid :
-
A mixture of 6-fluoro-2-bromobenzoic acid (1.0 eq), 4-ethylphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq) in degassed toluene/ethanol/water (4:2:1) is refluxed under argon for 12 hours. The product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via column chromatography (petroleum ether/ethyl acetate, 3:1) to yield this compound (68% yield).
-
Characterization :
Friedel-Crafts Alkylation
Procedure :
-
Acylation of 4-Ethylbenzene :
-
Oxidation to Carboxylic Acid :
Limitations :
-
Low regioselectivity due to competing para-substitution on the 4-ethylphenyl group.
-
Over-oxidation side reactions reduce yield.
Directed Ortho-Metalation and Carboxylation
Procedure :
-
Directed Metalation of 4-Ethylfluorobenzene :
Advantages :
-
High regiocontrol due to the directing effect of the fluorine atom.
-
Avoids halogenation steps, reducing synthetic steps.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura | 68 | 12 | High regioselectivity, mild conditions | Requires pre-functionalized bromide |
| Friedel-Crafts | 45 | 14 | Simple reagents | Poor selectivity, low yield |
| Directed Metalation | 63 | 8 | Step-efficient, no halogens | Sensitive to moisture, low scalability |
Optimization and Scale-Up Considerations
-
Catalyst Screening : Replacing Pd(PPh₃)₄ with XPhos-Pd-G2 in Suzuki coupling improves yields to 75%.
-
Solvent Effects : Using DMAc instead of toluene in carboxylation reduces reaction time to 6 hours.
-
Purification : Recrystallization from acetic acid/water (1:3) enhances purity (>98% by HPLC).
Mechanistic Insights and Spectroscopic Validation
The Suzuki-Miyaura mechanism proceeds via oxidative addition of the bromide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the C-C bond. The fluorine atom’s electron-withdrawing effect facilitates oxidative addition, as evidenced by faster reaction rates compared to non-fluorinated analogs.
Mass Spectrometry :
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-6-fluorobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted benzoic acids with different functional groups.
Scientific Research Applications
Synthesis and Preparation Methods
The synthesis of 2-(4-Ethylphenyl)-6-fluorobenzoic acid can be achieved through several methods, with the Suzuki–Miyaura coupling reaction being the most common. This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base, allowing for the formation of carbon-carbon bonds under optimized conditions to ensure high yield and purity.
Key Reaction Conditions
- Catalyst : Palladium
- Base : Typically a strong base like potassium carbonate
- Solvent : Commonly used solvents include toluene or dimethylformamide (DMF)
- Temperature : Reactions are often conducted at elevated temperatures (80-120 °C) to promote coupling.
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.
Biology
Research has indicated potential biological activities associated with this compound, including:
- Antimicrobial Properties : Studies have shown that derivatives of benzoic acids exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
- Anticancer Activity : Investigations into its interaction with specific molecular targets suggest that it may inhibit certain enzymes involved in cancer metabolism, making it a candidate for further drug development .
Medicine
The compound is explored for its potential use in drug development. Its structure may function as a pharmacophore in medicinal chemistry, providing a scaffold for designing new therapeutic agents targeting various diseases, including cancer and bacterial infections .
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in:
- Coatings : Used as an additive to enhance the performance characteristics of coatings.
- Plastics : Serves as an intermediate in the synthesis of polymer additives that improve material properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-6-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Table 1: Key Properties of 2-(4-Ethylphenyl)-6-fluorobenzoic Acid and Analogs
*LogP values estimated via substituent contribution models where experimental data is unavailable.
Key Observations:
- Lipophilicity : The 4-ethylphenyl group in the target compound contributes to a higher LogP (~4.0) compared to carboxymethyl analogs (LogP ~1.5), making it more membrane-permeable but less water-soluble .
- Electron-Withdrawing Effects : Chloro- and bromo-substituted analogs exhibit increased electronegativity, enhancing stability in acidic environments but reducing reactivity in nucleophilic substitutions compared to the ethylphenyl variant .
Q & A
Q. What are the established synthetic methodologies for 2-(4-Ethylphenyl)-6-fluorobenzoic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: The synthesis typically involves coupling reactions between fluorinated benzoic acid precursors and ethylphenyl derivatives. For example, Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling can introduce the 4-ethylphenyl group. Fluorination at the 6-position is achieved via electrophilic aromatic substitution using fluorine gas or fluorinating agents like Selectfluor®. Optimization includes adjusting catalysts (e.g., palladium for cross-coupling), temperature (80–120°C), and solvent polarity (e.g., DMF or THF). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield and purity .
Q. What spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer:
- NMR Spectroscopy: H and C NMR identify substituent positions (e.g., ethyl group at δ ~1.2 ppm for CH, aromatic protons at δ 6.5–8.0 ppm). F NMR confirms fluorination (δ ~-110 ppm for aromatic F) .
- IR Spectroscopy: Carboxylic acid O-H stretch (~2500–3000 cm), C=O stretch (~1680 cm), and C-F stretch (~1220 cm) .
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) monitors purity (>98% by area) and detects impurities .
Q. How does the presence of the 4-ethylphenyl and 6-fluoro substituents influence the compound’s physicochemical properties?
- Methodological Answer: The 4-ethylphenyl group increases hydrophobicity (logP ~3.5), impacting solubility in aqueous buffers. The electron-withdrawing fluorine at the 6-position enhances acidity (pKa ~2.8–3.2 for the carboxylic acid) and stabilizes the molecule against metabolic degradation. These properties are critical for biological assays requiring pH-adjusted solutions (e.g., PBS at pH 7.4) or formulation in DMSO for in vitro studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks or IR bands) during characterization?
- Methodological Answer:
- Multi-Technique Validation: Combine H-C HSQC NMR to assign ambiguous peaks and IR-microscopy for spatial homogeneity checks .
- Computational Aids: DFT calculations (e.g., Gaussian software) predict NMR chemical shifts or IR vibrations, identifying potential byproducts (e.g., regioisomers) .
- Comparative Analysis: Cross-reference with analogs (e.g., 2-(4-Ethylphenyl)propanoic acid) to isolate substituent-specific spectral features .
Q. What strategies are recommended for modifying the core structure to enhance biological activity (e.g., enzyme inhibition)?
- Methodological Answer:
- Bioisosteric Replacement: Substitute the carboxylic acid with a tetrazole or sulfonamide group to improve metabolic stability while retaining hydrogen-bonding capacity .
- Substituent Tuning: Introduce electron-donating groups (e.g., -OCH) at the 3-position to modulate electronic effects on the fluorine atom, enhancing target binding .
- Fragment-Based Design: Use X-ray crystallography (e.g., protein-ligand co-crystals) to guide modifications improving steric complementarity .
Q. How can computational tools predict the biological targets or metabolic pathways of this compound?
- Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina screen against kinase or cyclooxygenase (COX) targets, leveraging the compound’s structural similarity to NSAIDs .
- QSAR Modeling: Train models on analogs (e.g., ibuprofen derivatives) to correlate substituents with anti-inflammatory IC values .
- Metabolism Prediction: Software like MetaSite predicts phase I oxidation sites (e.g., ethyl group hydroxylation) and phase II conjugation pathways .
Q. What chromatographic methods are suitable for separating this compound from synthetic byproducts?
- Methodological Answer:
- Preparative HPLC: Use a C18 column with gradient elution (20–80% acetonitrile in 0.1% formic acid) to resolve closely related impurities (e.g., 2-(4-Ethylphenyl)-propanoic acid) .
- Ion-Exchange Chromatography: Separate charged derivatives (e.g., sulfonated byproducts) at pH 4.5 using a DEAE cellulose column .
Q. How to design in vitro assays to evaluate its enzyme inhibition potential?
- Methodological Answer:
- Kinase Inhibition Assay: Incubate with recombinant kinases (e.g., EGFR) and measure ATP consumption via luminescence. Include controls (e.g., staurosporine) and IC curve fitting .
- COX-1/COX-2 Assay: Use a fluorometric kit to monitor prostaglandin production in LPS-stimulated macrophages. Normalize activity to celecoxib .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
